molecular formula C21H26N4 B2784599 4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine CAS No. 2199113-54-5

4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine

Cat. No.: B2784599
CAS No.: 2199113-54-5
M. Wt: 334.467
InChI Key: MYSNFQLMWUNWOT-UHFFFAOYSA-N
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Description

The compound “4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine” is a complex organic molecule. It contains several pharmacophoric groups such as the aziridine, oxadiazole, pyridine, and phthalimide moieties . These groups make it a potential active ingredient in medicines .


Synthesis Analysis

The synthesis of octahydropyrrolo[3,4-c]pyrroles involves thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . N-Phthalimidoaziridines are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments . They are heated in the presence of N-arylmaleimide to give the corresponding N-phthalimidopyrrolidines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum indicates that the compound exists as a mixture of two invertomers in a 1:0.11 ratio .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, N-phthalimidoaziridines can be used to obtain N-aminoaziridines via the hydrazinolysis reaction . They are also precursors of biologically active substances, antitumor, antibacterial drugs that are used to treat diseases of the respiratory system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, high-resolution mass spectra can be recorded on a Bruker Maxis HRMS-ESI-qTOF instrument with electrospray ionization in the positive ion mode .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrimidine Derivatives : A study by Quiroga et al. (2010) details the generation of 6-aryl-5-(1-cyclohexen-1-yl)pyrrolo[2,3-d]pyrimidines through a three-component reaction, showcasing the versatility of pyrimidine derivatives in synthesizing complex structures, potentially relevant to the synthesis of 4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine (Quiroga et al., 2010).

  • Characterization and Properties : Gemili et al. (2017) conducted a study on Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives, offering insight into the structural and biological characteristics of pyrrolopyrimidine derivatives, which may inform research on similar compounds (Gemili et al., 2017).

Biological Applications

  • Antimicrobial and Cytotoxic Activities : The study by Chen et al. (2014) on novel pyrimidine-benzimidazol combinations, including their in vitro antimicrobial and cytotoxic activities, suggests the potential of pyrimidine derivatives in medical applications, hinting at possible uses for this compound in similar contexts (Chen et al., 2014).

  • Synthesis of Antitumor Agents : Wang et al. (2013) reported on tumor-targeting with novel non-benzoyl 6-substituted straight chain pyrrolo[2,3-d]pyrimidine antifolates, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Wang et al., 2013).

Properties

IUPAC Name

2-benzyl-5-(6-cyclobutylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-2-5-16(6-3-1)10-24-11-18-13-25(14-19(18)12-24)21-9-20(22-15-23-21)17-7-4-8-17/h1-3,5-6,9,15,17-19H,4,7-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSNFQLMWUNWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC4CN(CC4C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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